Labetalol Impurity A
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Overview
Description
Labetalol Impurity A, also known as 2-hydroxy-5-[1-hydroxy-2-[(1-methyl-3-phenylpropyl)amino]ethyl]benzoic acid, is an impurity standard of Labetalol . Labetalol is a non-selective beta blocker and alpha-1 receptor blocker used primarily in the treatment of hypertension . Its chemical structure consists of a core bicyclic structure with both beta-adrenergic and alpha-adrenergic blocking properties .
Molecular Structure Analysis
The molecular formula of Labetalol Impurity A is C19H23NO4 . The InChI string representation of its structure isInChI=1S/C19H23NO4/c1-13(7-8-14-5-3-2-4-6-14)21-12-18(23)15-9-10-17(22)16(11-15)19(20)24;/h2-6,9-11,13,18,21-23H,7-8,12H2,1H3,(H2,20,24)
. The Canonical SMILES representation is CC(CCC1=CC=CC=C1)NCC(C2=CC(=C(C=C2)O)C(=O)O)O
. Physical And Chemical Properties Analysis
The molecular weight of Labetalol Impurity A is 329.4 g/mol . Other physical and chemical properties such as solubility, melting point, boiling point, etc., are not mentioned in the search results.Scientific Research Applications
Physiologically Based Pharmacokinetic Modeling
In the development of physiologically based pharmacokinetic (PBPK) models, Labetalol Impurity A plays a critical role. PBPK models are advanced computational models that simulate the absorption, distribution, metabolism, and excretion of compounds in the human body. These models incorporate physiological information and are used to understand the behavior of drugs in various populations, including those with renal or hepatic impairment .
Pharmacokinetic Research in Pregnancy
Labetalol Impurity A is significant in pharmacokinetic research, particularly concerning hypertensive disorders in pregnancy. By establishing and validating PBPK models, researchers can evaluate oral dosage regimens of labetalol and understand the differences in drug exposure between pregnant and non-pregnant women. This research is crucial for developing personalized medication strategies for hypertensive disorders during pregnancy .
Optimization of Analytical Methods
The compound is also applied in the optimization of analytical methods for quantifying labetalol in pharmaceutical formulations. Techniques such as kinetic spectrophotometric methods rely on labetalol impurities for calibration and validation. These methods are essential for ensuring the accurate measurement of labetalol in quality control processes .
Educational and Research Tool
As a laboratory chemical, Labetalol Impurity A serves as an educational and research tool. It is used for professional training and scientific education, particularly in the fields of pharmacology and toxicology. This impurity aids in the understanding of drug action and interaction at a molecular level .
Safety and Handling Protocols Development
The handling and safety protocols for Labetalol Impurity A are developed for its use in scientific research. These protocols ensure that researchers can safely work with the compound, minimizing the risk of exposure and promoting good laboratory practices .
Mechanism of Action
Mode of Action
Labetalol Acid interacts with its targets by antagonizing various adrenergic receptors . This interaction results in a decrease in blood pressure . The compound’s action is long-lasting, as it is generally administered twice daily .
Biochemical Pathways
It is known that the compound’s antagonistic action on adrenergic receptors leads to a decrease in blood pressure . This suggests that it may affect pathways related to cardiovascular function and blood pressure regulation.
Pharmacokinetics
Labetalol is absorbed rapidly after oral administration, with peak plasma concentrations generally being achieved within 2 hours . .
Result of Action
The primary molecular and cellular effect of Labetalol Acid’s action is a decrease in blood pressure . This is achieved through its antagonistic action on adrenergic receptors, which leads to a reduction in heart rate and the relaxation of smooth muscles .
Action Environment
The action, efficacy, and stability of Labetalol Acid can be influenced by various environmental factors. For instance, the compound should be stored at a temperature of 2-8°C . .
Safety and Hazards
While specific safety and hazard information for Labetalol Impurity A is not available, general safety measures for handling chemical substances should be followed. These include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
properties
IUPAC Name |
2-hydroxy-5-[1-hydroxy-2-(4-phenylbutan-2-ylamino)ethyl]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4/c1-13(7-8-14-5-3-2-4-6-14)20-12-18(22)15-9-10-17(21)16(11-15)19(23)24/h2-6,9-11,13,18,20-22H,7-8,12H2,1H3,(H,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZBUYRWVQLOXQQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NCC(C2=CC(=C(C=C2)O)C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Labetalol Impurity A | |
CAS RN |
1391051-99-2 |
Source
|
Record name | Labetalol acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1391051992 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | LABETALOL ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3SUJ0U4ZMR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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